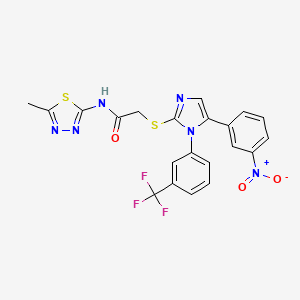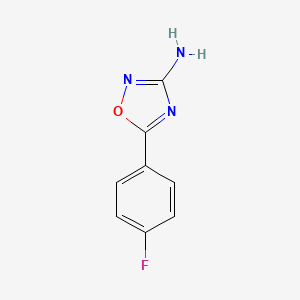
5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have been synthesized and studied for their potential applications . They are often used in the field of medicinal chemistry due to the stability of the C-F bond and the ability of fluorine substitution to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step reaction. For instance, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a variety of methods, such as the Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .科学的研究の応用
Anticancer Potential
5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine derivatives demonstrate significant potential in anticancer research. A study highlighted the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, showing high cytotoxicity against HepG2 cell lines (Vinayak, Sudha, & Lalita, 2017). Another research identified 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives with promising anticancer activity against various cancer cell lines (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006).
Synthesis Methodologies
Innovative synthesis methods for 1,3,4-oxadiazole derivatives, including those related to 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine, have been developed. A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives without catalysts or activation has been reported, showcasing a more efficient approach (Ramazani & Rezaei, 2010).
Antimicrobial Properties
Research indicates that derivatives of 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine possess noteworthy antimicrobial properties. One study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, revealing significant antimicrobial activities against various bacterial and fungal strains (Parikh & Joshi, 2014). Another research focused on synthesizing and testing N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs for antiproliferative activity, showing remarkable effectiveness against several cancer cell lines (Ahsan et al., 2018).
Prodrug Development
The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, utilizing the oxadiazole structure, has shown potential in enhancing the effectiveness of antitumor properties (Bradshaw et al., 2002).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds, including those with 5-(4-fluorophenyl) substituents, have been studied for their liquid crystalline properties. Such research contributes to the understanding of materials science and applications in display technologies (Zhu et al., 2009).
Electrochromic Materials
Studies on fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including compounds with 5-(4-fluorophenyl) substitution, provide insights into the development of electrochromic materials, which have applications in smart windows and display technologies (Hamciuc, Hamciuc, & Brumǎ, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZODJGOHUNENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

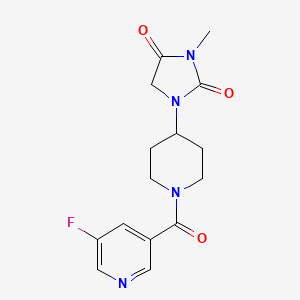

![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)
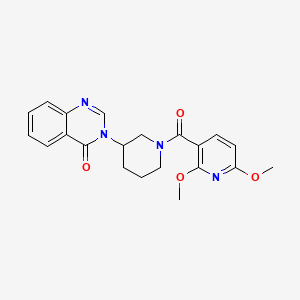
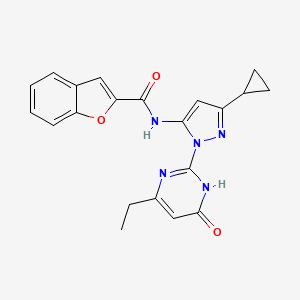
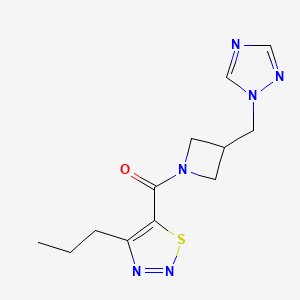
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

